![molecular formula C11H13FO2 B1365229 Ethyl 3-(4-fluorophenyl)propanoate CAS No. 7116-38-3](/img/structure/B1365229.png)
Ethyl 3-(4-fluorophenyl)propanoate
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Overview
Description
Ethyl 3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.22 . The compound is a colorless liquid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-(4-fluorophenyl)propanoate is 1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
Ethyl 3-(4-fluorophenyl)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 251.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.9±3.0 kJ/mol . The compound has a flash point of 102.8±15.3 °C and a molar refractivity of 51.5±0.3 cm3 .
Scientific Research Applications
Proteomics Research
“Ethyl 3-(4-fluorophenyl)propanoate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein expression, the identification of protein complexes, or the analysis of protein-protein interactions.
Biochemical Research
This compound is also used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. “Ethyl 3-(4-fluorophenyl)propanoate” could be used in studies related to enzyme function, cellular structure, cell signaling, and energy metabolism.
Synthesis of Benzimidazoles and Perimidines
“Ethyl 3-(4-fluorophenyl)propanoate” can be used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments.
Synthesis of Hydroxybenzophenones
This compound can also be used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones . Hydroxybenzophenones are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.
PPARα, -γ, and -δ Agonist Synthesis
The design and synthesis of triple-acting PPARα, -γ, and -δ agonist involve the use of "Ethyl 3-(4-fluorophenyl)propanoate" . These agonists have potential therapeutic applications in the treatment of metabolic disorders.
Safety and Hazards
Ethyl 3-(4-fluorophenyl)propanoate is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P305, P338, P351 . It is recommended to avoid breathing the mist, gas, or vapors of the compound . Contact with skin, eyes, and clothing should be avoided . Personal protective equipment should be worn when handling the compound .
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMUTQYDLCBFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473505 |
Source
|
Record name | Ethyl 3-(4-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorophenyl)propanoate | |
CAS RN |
7116-38-3 |
Source
|
Record name | Benzenepropanoic acid, 4-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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